3,6-Difluoro-2-formylbenzoic acid
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Overview
Description
3,6-Difluoro-2-formylbenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of two fluorine atoms and a formyl group attached to the benzene ring. The molecular formula of this compound is C8H4F2O3, and it has a molecular weight of 186.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Difluoro-2-formylbenzoic acid typically involves the introduction of fluorine atoms and a formyl group onto a benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the aromatic compound with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method allows for the scalable and efficient production of the compound by optimizing reaction conditions and minimizing by-products. Continuous flow synthesis is particularly advantageous for large-scale production as it offers better control over reaction parameters and enhances safety.
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoro-2-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 3,6-Difluoro-2-carboxybenzoic acid.
Reduction: 3,6-Difluoro-2-hydroxybenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Difluoro-2-formylbenzoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3,6-Difluoro-2-formylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds and van der Waals interactions . The formyl group can also participate in covalent bonding with nucleophilic residues in the active site of enzymes, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: Similar structure but lacks the formyl group.
3,5-Difluoro-4-formylbenzoic acid: Similar structure with different positions of fluorine atoms and formyl group.
Uniqueness
3,6-Difluoro-2-formylbenzoic acid is unique due to the specific positions of the fluorine atoms and the formyl group on the benzene ring. This unique arrangement imparts distinct electronic and steric properties, making it valuable in various research applications. The presence of both electron-withdrawing fluorine atoms and an electron-donating formyl group allows for fine-tuning of the compound’s reactivity and binding properties .
Properties
IUPAC Name |
3,6-difluoro-2-formylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O3/c9-5-1-2-6(10)7(8(12)13)4(5)3-11/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLPZDFPVHBWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C=O)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138164-58-4 |
Source
|
Record name | 3,6-difluoro-2-formylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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